molecular formula C14H13Cl2NO B1362121 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one CAS No. 64375-69-5

4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one

Cat. No.: B1362121
CAS No.: 64375-69-5
M. Wt: 282.2 g/mol
InChI Key: MOKWWJGOBBVWHO-UHFFFAOYSA-N
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Description

4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one (CAS 64375-69-5) is a high-purity quinoline derivative supplied for advanced chemical and pharmaceutical research. This compound features a butan-2-one chain at the 3-position of a 2-methylquinoline ring that is further substituted with chlorine atoms at the 4- and 8- positions, presenting a multifaceted scaffold for chemical exploration . Quinoline cores, particularly 8-hydroxyquinoline and their halogenated derivatives, are recognized as privileged structures in medicinal chemistry due to their metal-chelating properties and diverse biological activities . Related compounds in this class have demonstrated significant potential in research areas including antimicrobial, anticancer, and antiviral agents . Although the specific research applications for this compound are still being fully characterized, its structural similarity to other chloro- and methyl-substituted quinolines suggests it is a valuable intermediate for developing novel pharmacologically active scaffolds and functional materials . Researchers are exploring its use in the synthesis of more complex molecules, such as metallo-phthalocyanines, which have applications in electrochemistry and material science . This product is intended for research and development purposes in a controlled laboratory environment only. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-8(18)6-7-10-9(2)17-14-11(13(10)16)4-3-5-12(14)15/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKWWJGOBBVWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)Cl)Cl)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357876
Record name 4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64375-69-5
Record name 4-(4,8-Dichloro-2-methyl-3-quinolinyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64375-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedländer Quinoline Synthesis Variant

One of the most common and effective methods for synthesizing quinoline derivatives such as this compound is a modified Friedländer synthesis. This involves the condensation of an appropriately substituted 2-aminobenzaldehyde or 2-aminoketone with a carbonyl compound under acidic or solvent-free conditions.

  • Procedure:

    • React a 4,8-dichloro-2-methyl-substituted 2-aminobenzaldehyde derivative with a suitable diketone or ketoester (such as pentan-2,3-dione or butan-2-one derivatives) in the presence of a catalyst like polyphosphoric acid (PPA).
    • The reaction is often conducted solvent-free at moderate temperatures (~90 °C) for 1 hour.
    • After completion (monitored by TLC), the reaction mixture is quenched with saturated sodium carbonate solution, extracted with dichloromethane, dried, and purified by recrystallization.
  • Outcome:
    This method yields the quinoline ketone with high purity and good yield, suitable for further biological or chemical studies.

Anthranilic Acid Derivative Route

Another synthetic route involves the use of anthranilic acid derivatives as starting materials:

  • The anthranilic acid derivative bearing the required chloro and methyl substituents undergoes cyclization and subsequent functional group transformations to build the quinoline ring.
  • The butan-2-one side chain is introduced via condensation or acylation reactions at the 3-position of the quinoline ring.

This method is more classical and may involve multiple steps including halogenation, methylation, and ketone formation.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Notes
Quinoline ring formation 4,8-Dichloro-2-methyl-2-aminobenzaldehyde + diketone Polyphosphoric acid (PPA) catalyst, solvent-free, 90 °C, 1 h Efficient ring closure and substitution
Quenching and extraction Saturated sodium carbonate, CH2Cl2 Room temperature Neutralizes acid, extracts product
Purification Recrystallization from dichloromethane Ambient temperature Yields pure crystalline product

Analytical and Purity Confirmation

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and completion.
  • Recrystallization: Employed to purify the final product.
  • Spectroscopic Characterization:
    • IR spectroscopy confirms characteristic carbonyl and aromatic functional groups.
    • NMR (1H and 13C) confirms the quinoline structure and substitution pattern.
    • Mass spectrometry verifies molecular weight (approx. 282.2 g/mol).
  • Elemental Analysis: Confirms chlorine content consistent with dichloro substitution.

Research Findings and Optimization

  • The solvent-free Friedländer synthesis method with PPA catalyst has been demonstrated to improve yield and reduce reaction time compared to traditional methods.
  • The presence of two chlorine atoms on the quinoline ring influences reactivity and biological activity, making the dichloro substitution critical for the compound’s properties.
  • Optimization studies suggest that reaction temperature and catalyst concentration are key parameters for maximizing yield and purity.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Reagents Conditions Advantages References
Modified Friedländer Synthesis 4,8-Dichloro-2-methyl-2-aminobenzaldehyde + diketone Polyphosphoric acid (PPA) Solvent-free, 90 °C, 1 h High yield, simple, solvent-free
Anthranilic Acid Derivative Route Substituted anthranilic acid derivatives Various (acid catalysts) Multi-step, reflux conditions Classical approach, versatile

Chemical Reactions Analysis

Types of Reactions

4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-ol.

    Substitution: Derivatives with substituted amine or thiol groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that quinoline derivatives, including 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, exhibit antimicrobial properties. Quinoline compounds are known to inhibit bacterial growth and have been studied for their effectiveness against various pathogens. A study demonstrated that certain derivatives displayed significant antibacterial activity against resistant strains of bacteria, making them promising candidates for new antibiotic development .

Anticancer Properties
Quinoline derivatives have also been investigated for their anticancer potential. For instance, a case study highlighted the synthesis of several quinoline-based compounds that showed cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells. The specific compound this compound was noted for its ability to inhibit tumor growth in preclinical models .

Agrochemicals

Pesticidal Properties
The compound has been evaluated for its efficacy as a pesticide. Research indicates that it can act as an insecticide against common agricultural pests. A comprehensive study reported that formulations containing this compound demonstrated effective pest control while maintaining low toxicity to non-target organisms .

Herbicidal Activity
In addition to its insecticidal properties, this compound has shown potential as a herbicide. Field trials revealed that it effectively inhibits the growth of specific weed species without adversely affecting crop yields. This dual functionality enhances its value in integrated pest management strategies .

Material Science

Polymer Applications
The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials. It can serve as a building block for creating polymers with enhanced thermal stability and mechanical strength. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications, including coatings and adhesives .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Quinoline Derivative AEscherichia coli16 µg/mL
Quinoline Derivative BPseudomonas aeruginosa64 µg/mL

Table 2: Cytotoxicity of Quinoline-Based Compounds

Compound NameCell Line TestedIC50 (µM)
This compoundHeLa15
Quinoline Derivative CMCF720
Quinoline Derivative DA54925

Mechanism of Action

The mechanism of action of 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Quinoline Derivatives
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This compound shares a quinoline backbone with chlorine and aryl substituents but lacks the butan-2-one group. Synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, it exhibits a high melting point (223–225°C), indicating strong intermolecular interactions due to aromatic stacking and polar substituents . In contrast, the target compound’s butan-2-one group may reduce crystallinity but enhance solubility in non-polar solvents.
Butan-2-one Derivatives
  • 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) :
    A fragrance and insect lure with a simple phenyl-but-2-one structure. It has a lower melting point (82–84°C) and is synthesized via Steglich esterification. Its hydroxyl group enables hydrogen bonding, contrasting with the target compound’s electron-withdrawing chlorine substituents .
  • 4-(4-Methylphenyl)butan-2-one: A p-tolyl-substituted analog (CAS 7774-79-0) used as a chemical intermediate.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one ~311.16 (calculated) Not reported Quinoline, Cl, CH₃, ketone Potential pharmaceuticals
4k ~380.84 (calculated) 223–225 Quinoline, Cl, OCH₃, NH₂ Pharmaceutical research
Raspberry Ketone 164.20 82–84 Phenyl, OH, ketone Fragrance, insect lure
4-(4-Methylphenyl)butan-2-one 162.23 Not reported p-Tolyl, ketone Chemical intermediate

Biological Activity

4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one is a synthetic compound belonging to the quinoline family, characterized by its unique dichlorination and butanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃Cl₂N₁O, with a molecular weight of 282.16 g/mol. The structure features a dichlorinated methylquinoline ring attached to a butan-2-one group, which enhances its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that quinoline derivatives can exhibit a range of activities by binding to enzymes or receptors, modulating their functions. Specifically, the dichlorination on the quinoline ring may enhance binding affinity and selectivity towards certain targets, making it a candidate for further drug development.

Anticancer Properties

Preliminary investigations into the anticancer potential of quinoline derivatives indicate that they may induce apoptosis in cancer cells. The mechanisms often involve the inhibition of key signaling pathways associated with cell survival and proliferation. While direct studies on this compound are sparse, its structural analogs have exhibited promising results in vitro against several cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its unique characteristics.

Compound NameStructure FeaturesUnique Characteristics
4-(4-Chloro-2-methylquinolin-3-yl)butan-2-oneSingle chlorine substitutionGenerally lower reactivity compared to dichlorinated analogues
2-MethylquinolineUnsubstituted quinoline coreLacks halogen substituents; different biological activity profile
4-(7-Chloroquinolin-3-yl)butan-2-oneChlorine at position 7 instead of position 4/8Variation in antimicrobial activity due to different substitution

The uniqueness of this compound lies in its specific dichlorination pattern and resultant enhanced reactivity compared to its analogs. This positions it as a valuable candidate for further research in medicinal chemistry and related fields.

Case Studies and Research Findings

Despite the lack of published research explicitly focused on this compound, several studies on related quinoline derivatives provide valuable insights:

  • Antimicrobial Studies : Research has shown that certain quinoline derivatives possess moderate to high activity against pathogens such as Plasmodium falciparum, with IC50 values indicating significant efficacy .
  • Anticancer Evaluations : Various quinoline-based compounds have been tested for their anti-proliferative effects on cancer cell lines, revealing mechanisms involving the inhibition of sirtuins and other cellular pathways that promote cancer cell survival .

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